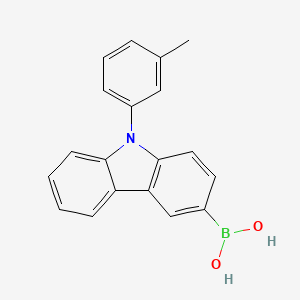
3-Tolperisone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tolperisone Hydrochloride, commonly known as Tolperisone, is a centrally acting muscle relaxant. It is primarily used to treat increased muscle tone associated with neurological diseases. The compound was first synthesized in 1956 and has been in clinical use since the 1960s . It is known for its ability to block sodium and calcium channels, which contributes to its muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolperisone Hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of 4-methylpropiophenone with piperidine in the presence of a reducing agent. The resulting product is then converted to its hydrochloride salt form .
Industrial Production Methods: In industrial settings, Tolperisone Hydrochloride is produced using wet granulation and compression techniques. This method ensures uniformity in weight, thickness, and drug content of the final product . The process involves the preparation of film-coated tablets, which are then subjected to various physicochemical evaluations to ensure quality and efficacy .
Chemical Reactions Analysis
Types of Reactions: Tolperisone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Tolperisone, which can have different pharmacological properties .
Scientific Research Applications
Tolperisone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of muscle relaxants on ion channels.
Biology: Research on Tolperisone helps in understanding its effects on cellular processes and its potential use in treating muscle-related disorders.
Mechanism of Action
Tolperisone Hydrochloride exerts its effects by blocking voltage-gated sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and leads to muscle relaxation . The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves . It is also known to inhibit mono- and polysynaptic reflex transmission, contributing to its muscle relaxant properties .
Comparison with Similar Compounds
Tolperisone Hydrochloride is unique among muscle relaxants due to its specific mechanism of action and minimal sedative effects. Similar compounds include:
Eperisone: Another centrally acting muscle relaxant with similar properties but different pharmacokinetics.
Lanperisone: Known for its muscle relaxant effects but with a different chemical structure.
Inaperisone: A related compound with similar therapeutic uses.
Silperisone: A non-chiral, tolperisone-like compound with muscle relaxant properties.
These compounds share similar therapeutic uses but differ in their chemical structures and specific pharmacological effects.
Properties
Molecular Formula |
C16H24ClNO |
|---|---|
Molecular Weight |
281.82 g/mol |
IUPAC Name |
2-methyl-1-(3-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17;/h6-8,11,14H,3-5,9-10,12H2,1-2H3;1H |
InChI Key |
VBFUKHZWQBJGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)


![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)






